I2 Receptor Affinity Profile vs. High-Affinity Ligands
2-Furan-2-yl-4,5-dihydro-1H-imidazole binds to the imidazoline I2 receptor with a low micromolar affinity (Ki = 2,510 nM), a profile that is quantitatively distinct from both high-affinity I2 ligands like 2-BFI (Ki = 9.8 nM) and I1-selective ligands like rilmenidine (I2 Ki = 5,200 nM). This data is derived from competition binding assays against [3H]-Idazoxan in rabbit kidney homogenate [1][2]. This compound's binding affinity is ~256-fold lower than 2-BFI, yet ~2-fold higher than rilmenidine at the I2 site, offering a unique intermediate binding phenotype within the imidazoline ligand class .
| Evidence Dimension | Binding Affinity (Ki) for Imidazoline I2 Receptor |
|---|---|
| Target Compound Data | Ki = 2,510 nM |
| Comparator Or Baseline | 2-BFI: Ki = 9.8 nM; Rilmenidine: Ki = 5,200 nM |
| Quantified Difference | 256-fold lower affinity than 2-BFI; 2.1-fold higher affinity than rilmenidine |
| Conditions | Rabbit kidney homogenate, [3H]-Idazoxan radioligand |
Why This Matters
This distinct affinity profile makes 2-Furan-2-yl-4,5-dihydro-1H-imidazole a valuable reference compound for establishing the lower bound of I2 receptor affinity in structure-activity relationship (SAR) studies and for investigating receptor occupancy at different concentration ranges compared to high-potency tools like 2-BFI.
- [1] BindingDB. (n.d.). BDBM50138501: 2-(furan-2-yl)-4,5-dihydro-1H-imidazole. Retrieved April 17, 2026. View Source
- [2] Lione, L. A., Nutt, D. J., & Hudson, A. L. (1996). [3H]2-(2-Benzofuranyl)-2-imidazoline: a highly selective radioligand for I2-imidazoline receptor binding sites. European Journal of Pharmacology, 304(1-3), 221-229. View Source
